molecular formula C19H15FO2 B6375175 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% CAS No. 1261972-60-4

5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%

Cat. No. B6375175
CAS RN: 1261972-60-4
M. Wt: 294.3 g/mol
InChI Key: AUHDLJWYYPAEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% (5-BFP-95) is a compound commonly used in research laboratories for a variety of applications. It is a white crystalline solid that is soluble in organic solvents. 5-BFP-95 can be synthesized from readily available starting materials and is used in the synthesis of various organic compounds.

Scientific Research Applications

5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% has a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as indole derivatives and quinoline derivatives. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. In addition, 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% has been used in the synthesis of fluorescent probes for the detection of various biomolecules.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% is not well understood. However, it is believed that the fluorine atom present in the molecule is responsible for its reactivity. The fluorine atom is electron-withdrawing, which makes it more reactive than other aromatic compounds. This reactivity is the basis for its use in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% are not well understood. However, it is believed that the compound may have some effects on the central nervous system. In particular, it has been suggested that 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% may act as an agonist of the GABA receptor, which is involved in the regulation of neuronal excitability. Further research is needed to better understand the biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%.

Advantages and Limitations for Lab Experiments

5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% has several advantages for use in laboratory experiments. It is a readily available compound and can be synthesized from readily available starting materials. It is also a relatively stable compound and can be stored for long periods of time. However, there are some limitations to the use of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% in laboratory experiments. For example, it is a relatively expensive compound and may not be suitable for large scale synthesis. In addition, it is a relatively reactive compound and may not be suitable for use in some reactions.

Future Directions

There are several future directions for the use of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%. One potential direction is the development of new synthetic methods for the synthesis of various organic compounds using 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% as a starting material. Another potential direction is the development of new fluorescent probes for the detection of various biomolecules using 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% as a starting material. Finally, further research is needed to better understand the biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%.

Synthesis Methods

5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% can be synthesized from readily available starting materials. The synthesis begins with the reaction of 2-benzyloxybenzaldehyde with hydrofluoric acid in the presence of anhydrous potassium carbonate to give 5-(2-benzyloxyphenyl)-3-fluorophenol. The reaction is carried out at a temperature of 80-90°C and the reaction mixture is stirred for 2-3 hours. The reaction is then quenched with water and the product is isolated by filtration. The product is then purified by recrystallization from a suitable solvent such as ethanol.

properties

IUPAC Name

3-fluoro-5-(2-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-16-10-15(11-17(21)12-16)18-8-4-5-9-19(18)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHDLJWYYPAEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684573
Record name 2'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261972-60-4
Record name 2'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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